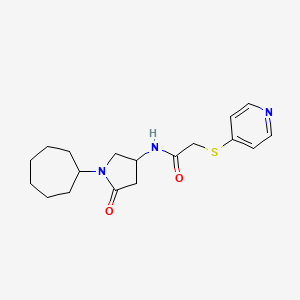amine dihydrochloride](/img/structure/B6055041.png)
[3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride, also known as TAK-659, is a small molecule inhibitor that is being studied for its potential therapeutic use in treating various types of cancer. This compound is currently in the preclinical stage of development, and it has shown promising results in both in vitro and in vivo studies.
Mecanismo De Acción
[3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is an important signaling molecule in cancer cells. BTK plays a crucial role in the survival and proliferation of cancer cells, and its inhibition can lead to cell death. [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride also inhibits other signaling pathways that are involved in cancer cell growth and survival, including the PI3K/AKT and NF-κB pathways.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride has also been shown to have other biochemical and physiological effects. For example, it can inhibit the activation of immune cells, which may be beneficial in certain autoimmune diseases. It can also reduce inflammation and pain, which may be useful in treating conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride in lab experiments is its specificity for BTK, which allows for targeted inhibition of cancer cells without affecting normal cells. Additionally, [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride has shown good bioavailability and pharmacokinetic properties, which make it a promising candidate for further development. However, one limitation of using [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride is its potential for off-target effects, which may need to be carefully monitored in future studies.
Direcciones Futuras
There are several potential future directions for the study of [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride. One area of interest is its use in combination with other cancer treatments, such as chemotherapy and immunotherapy. Another potential direction is the development of [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride derivatives with improved pharmacokinetic properties and specificity for BTK. Additionally, further studies are needed to better understand the potential side effects and toxicity of [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride, as well as its effectiveness in different types of cancer.
Métodos De Síntesis
The synthesis of [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride involves several steps, including the reaction of 2-chloroethylamine hydrochloride with 2-thiophenemethanol to form the intermediate product, which is then reacted with 1H-imidazole-1-carboxaldehyde to produce the final product, [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride. The purity and yield of the compound can be improved by using appropriate purification techniques.
Aplicaciones Científicas De Investigación
[3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride has been extensively studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. In preclinical studies, [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
3-imidazol-1-yl-N-(thiophen-2-ylmethyl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S.2ClH/c1-3-11(15-8-1)9-12-4-2-6-14-7-5-13-10-14;;/h1,3,5,7-8,10,12H,2,4,6,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVAJQQDIFZCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNCCCN2C=CN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B6054959.png)

![N-ethyl-5-[(5-isoquinolinyloxy)methyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6054976.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)propyl(tetrahydro-2-furanylmethyl)amine](/img/structure/B6054983.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6054994.png)
![4-[(2-cyclopropyl-4-quinolinyl)carbonyl]-6-methyl-1-(2-methylphenyl)-2-piperazinone](/img/structure/B6054999.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-(5-methyl-2-thienyl)quinoline](/img/structure/B6055012.png)
![ethyl 4-benzyl-1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6055016.png)
![3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine](/img/structure/B6055021.png)
![1-(2-methoxyphenyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6055028.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-2-methoxybenzyl)-N-methyl-3-piperidinamine](/img/structure/B6055048.png)

![1-(2,3-dihydroxypropyl)-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B6055059.png)
![1-(1-cyclohexyl-3-piperidinyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B6055063.png)